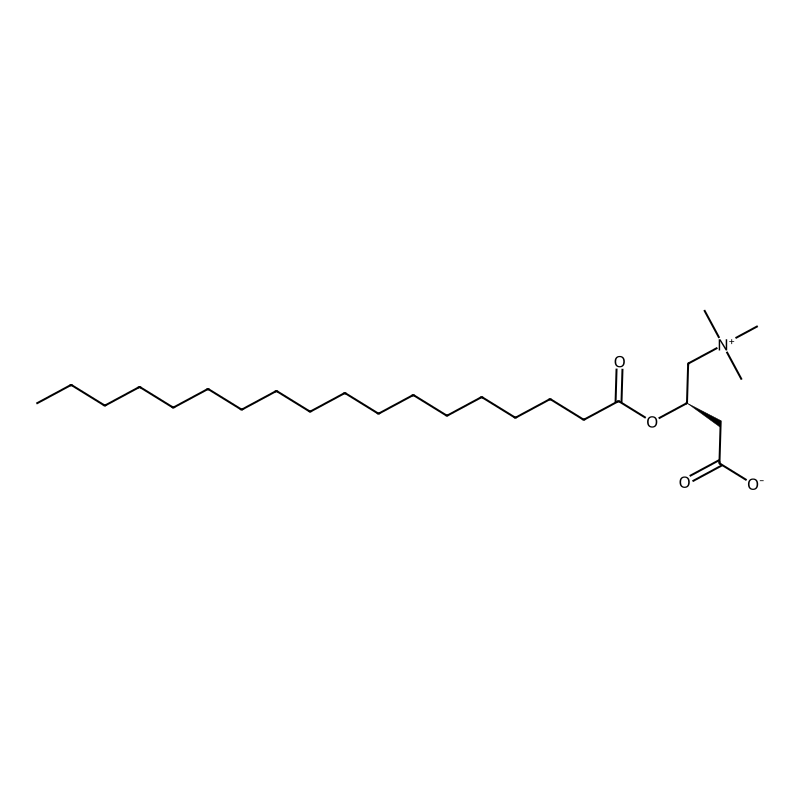Stearoylcarnitine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Potential Biomarker
One area of research investigates stearoylcarnitine as a potential biomarker for certain diseases. Biomarkers are measurable indicators of a biological state or condition. Studies suggest that stearoylcarnitine levels in blood or tissues might be associated with conditions like prostate cancer []. However, more research is needed to confirm its effectiveness as a diagnostic tool.
Understanding Metabolic Processes
Scientists are also interested in using stearoylcarnitine to understand metabolic processes better. Carnitine plays a crucial role in transporting fatty acids into the mitochondria, the cell's energy powerhouse, where they are broken down for fuel. By studying stearoylcarnitine levels and their changes under different conditions, researchers can gain insights into how the body utilizes fats for energy [].
Stearoylcarnitine, also known as O-octadecanoyl-L-carnitine, is a long-chain acylcarnitine derivative characterized by the presence of a stearoyl group (C18:0). Its chemical formula is C25H49NO4, and it plays a significant role as a human metabolite involved in lipid metabolism and transport. This compound is particularly notable for its involvement in the transport of fatty acids into the mitochondria for β-oxidation, a crucial process for energy production in cells .
Stearoylcarnitine exhibits several biological activities that are critical for human health. It is known to influence lipid metabolism and has been implicated in various metabolic disorders. Elevated levels of stearoylcarnitine have been observed in patients with carnitine deficiency and other metabolic conditions, indicating its role as a biomarker for these diseases . Furthermore, it has been shown to inhibit sodium-dependent carnitine uptake in human proximal convoluted tubules, which may affect renal handling of carnitine .
Stearoylcarnitine can be synthesized through the acylation of L-carnitine with stearic acid. This reaction typically involves the use of coupling agents or catalysts to facilitate the formation of the ester bond between the carnitine molecule and the fatty acid. The general synthesis pathway can be represented as follows:
- Activation of Stearic Acid: Stearic acid is activated using a coupling agent.
- Acylation Reaction: The activated stearic acid is reacted with L-carnitine to form stearoylcarnitine.
- Purification: The product is purified through methods such as chromatography.
Stearoylcarnitine has several applications in both clinical and research settings:
- Metabolic Research: It serves as a biomarker for studying lipid metabolism and related disorders.
- Pharmaceuticals: Due to its role in energy metabolism, it may have potential therapeutic applications in treating metabolic syndromes.
- Nutritional Supplements: It can be included in formulations aimed at improving fatty acid metabolism.
Several compounds share structural similarities with stearoylcarnitine, particularly other acylcarnitines. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| Palmitoylcarnitine | C23H45NO4 | Shorter fatty acid chain (C16) |
| Oleoylcarnitine | C23H45NO4 | Contains a double bond (unsaturated) |
| Myristoylcarnitine | C21H41NO4 | Even shorter chain (C14) |
| Laurylcarnitine | C19H39NO4 | Very short chain (C12) |
| Caprylic Acid Carnitine | C17H33NO4 | Contains medium-chain fatty acids (C8) |
Stearoylcarnitine is unique due to its long-chain saturated fatty acid structure, which influences its metabolic roles differently compared to other acylcarnitines. Its specific interactions and biological activities make it an important subject of study within metabolic research.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Other CAS
25597-09-5








